molecular formula C12H17N3O3 B7932764 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide

Cat. No.: B7932764
M. Wt: 251.28 g/mol
InChI Key: COWXTTRMKRTODG-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide is a substituted acetamide derivative characterized by a tertiary amine structure with an isopropyl group, a 3-nitrobenzyl group, and a primary amino group attached to the acetamide backbone. The nitro group (-NO₂) on the benzyl moiety is electron-withdrawing, which may influence electronic properties and reactivity, while the isopropyl group introduces steric bulk. Notably, this compound is listed as discontinued in commercial catalogs , highlighting challenges in sourcing it for research.

Properties

IUPAC Name

2-amino-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWXTTRMKRTODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzyl chloride, isopropylamine, and acetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts and Reagents: Catalysts such as triethylamine or sodium hydroxide may be used to facilitate the reaction. Reagents like hydrochloric acid or sodium bicarbonate are employed to neutralize the reaction mixture.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions:

Reagents/Conditions

  • Potassium permanganate (KMnO₄) in acidic medium

  • Hydrogen peroxide (H₂O₂) with transition metal catalysts

Products

  • Nitroso derivative : Partial oxidation forms 2-nitroso-N-isopropyl-N-(3-nitro-benzyl)-acetamide (Fig. 1A).

  • Nitro derivative : Full oxidation yields 2-nitro-N-isopropyl-N-(3-nitro-benzyl)-acetamide (Fig. 1B).

Mechanism
Oxidation proceeds via radical intermediates, with the amino group acting as an electron donor. KMnO₄ mediates sequential electron transfers, while H₂O₂ facilitates hydroxyl radical generation for stepwise oxidation.

Reduction Reactions

The nitro group (-NO₂) on the benzyl ring is highly reducible:

Reagents/Conditions

  • Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalyst

  • Sn/HCl under reflux

Products

  • Amine derivative : Reduction converts the nitro group to an amine, yielding 2-amino-N-isopropyl-N-(3-aminobenzyl)-acetamide (Fig. 2).

Kinetics
Reduction efficiency depends on solvent polarity, with ethanol-water mixtures (4:1) achieving >90% conversion in 6 hours at 60°C .

Substitution Reactions

The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution:

Reagents/Conditions

  • Nitration: HNO₃/H₂SO₄ at 0–5°C

  • Sulfonation: Fuming H₂SO₄ at 120°C

Regioselectivity
Substitution occurs predominantly at the para position relative to the nitro group (Fig. 3). Meta-directing effects of the nitro group override the ortho/para-directing influence of the benzyl-acetamide chain .

Acetylation Reactions

The amino group participates in nucleophilic acyl substitution:

Reagents/Conditions

  • Acetic anhydride ((CH₃CO)₂O) in pyridine

  • Acetyl chloride (CH₃COCl) with triethylamine

Products

  • N-Acetyl derivative : Forms 2-acetamido-N-isopropyl-N-(3-nitro-benzyl)-acetamide (Fig. 4).

Yield Optimization
Pyridine as a base enhances yields (85–92%) by neutralizing HCl byproducts .

Hydrolysis Reactions

The acetamide bond undergoes acid- or base-catalyzed cleavage:

Conditions

  • Acidic : 6M HCl at 100°C for 8 hours

  • Basic : 4M NaOH in ethanol/water (1:1) at 80°C for 5 hours

Products

  • Carboxylic acid : Acidic hydrolysis yields 2-amino-N-isopropyl-N-(3-nitro-benzyl)-acetic acid.

  • Amine salt : Basic hydrolysis produces sodium 2-amino-N-isopropyl-N-(3-nitro-benzyl)-acetate.

Mechanistic Insights

  • Nitro Group Reduction : Proceeds through a nitroso intermediate (Ar-NO → Ar-NHOH → Ar-NH₂) .

  • Photolytic Degradation : UV irradiation (λ = 254 nm) cleaves the N–N bond in nitroso byproducts, forming nitric oxide and benzyl radicals .

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of this compound exhibit a range of biological activities, particularly as anticonvulsants and neuroprotective agents.

  • Anticonvulsant Activity : Compounds similar to 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide have been evaluated for their anticonvulsant properties. For instance, studies have shown that certain N-benzyl derivatives exhibit moderate to excellent activity in animal seizure models, indicating potential for treating epilepsy .
  • Neuroprotective Effects : The compound's structure suggests it may interact with neuroprotective pathways. Research on related compounds has demonstrated protective effects against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction, which is critical in diabetes development .

Applications in Scientific Research

The applications of this compound extend beyond basic pharmacological studies into more specialized fields:

  • Structure-Activity Relationship (SAR) Studies : The compound serves as a valuable scaffold for SAR studies aimed at optimizing the efficacy and selectivity of new therapeutic agents. Variations in the nitro group and isopropyl substituents can lead to significant changes in biological activity, facilitating the design of more potent drugs .
  • Drug Development : Given its promising biological activities, this compound is a candidate for further development into pharmaceutical agents targeting neurological disorders. Its synthesis can be optimized to enhance solubility and bioavailability, crucial factors in drug formulation .

Case Studies

Several case studies highlight the potential of this compound in drug discovery:

  • Anticonvulsant Screening : A series of N-benzyl derivatives were synthesized and tested for anticonvulsant activity using established protocols. Results showed that modifications to the benzyl group significantly impacted efficacy, with smaller alkoxy substituents yielding better results .
  • Diabetes Research : The protective effects against ER stress in pancreatic β-cells were explored using analogs of this compound. These studies identified key structural features necessary for enhancing protective efficacy against cellular stressors associated with diabetes .

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropyl and amino groups may enhance the compound’s binding affinity to target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Nitro-Substituted Acetamides

  • N-(3-Nitrophenyl)acetamide (CAS 122-28-1): Structure: Lacks the isopropyl and benzyl groups but retains the nitro substituent directly on the phenyl ring. Molecular Weight: 180.16 g/mol (C₈H₈N₂O₃) vs. the target compound’s higher molecular weight due to additional substituents.

Halogen-Substituted Acetamides

  • N-(3-Bromophenyl)acetamide (CAS 621-38-5): Molecular Weight: 214.06 g/mol (C₈H₈BrNO). Electronic Effects: The bromine atom is less electron-withdrawing than a nitro group, which may result in slower reaction kinetics in electrophilic substitution compared to the target compound .
  • N-(3-Chlorophenyl)acetamide (CAS 588-07-8): Molecular Weight: 169.61 g/mol (C₈H₈ClNO). Applications: Chlorinated acetamides are often intermediates in pharmaceutical synthesis; however, the target compound’s amino group could enable additional functionalization pathways .

Amino-Substituted Acetamides

  • N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide (CAS 953719-01-2): Steric Effects: The isopropylphenoxy group introduces significant steric bulk, similar to the target compound’s 3-nitrobenzyl group, but the phenoxy moiety may enhance lipid solubility .

Structural and Functional Analysis

Electronic and Steric Effects

Compound Substituents Electron Effects Steric Hindrance
2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide -NH₂, -NO₂, -CH(CH₃)₂ Strong electron-withdrawing (-NO₂) High (isopropyl and benzyl)
N-(3-Nitrophenyl)acetamide -NO₂ Moderate electron-withdrawing Low
N-(3-Chlorophenyl)acetamide -Cl Weak electron-withdrawing Low

Solubility and Reactivity

  • Amino Group Impact: The primary amino group in the target compound may enhance water solubility compared to non-amino analogs like N-(3-nitrophenyl)acetamide .
  • Nitro Group Reactivity : The nitro group in the target compound could facilitate reduction reactions to amines, a pathway less feasible in halogenated analogs .

Research Implications and Limitations

  • Toxicological Data: Most analogs, including 2-Cyano-N-[(methylamino)carbonyl]acetamide, lack thorough toxicological studies, emphasizing the need for caution in handling the target compound .

Biological Activity

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acetamide group attached to an isopropyl group and a 3-nitro-benzyl moiety. Its molecular formula is C12H16N3O3C_{12}H_{16}N_{3}O_{3}, with a molecular weight of approximately 252.28 g/mol. The presence of the nitro group enhances its reactivity and influences interactions with biological targets, making it a significant subject in medicinal chemistry.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating various metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways.
  • Gene Expression Alteration : The compound may affect the expression of genes involved in cell growth and differentiation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Streptococcus faecalis4 μg/mL
Methicillin-resistant S. aureus4 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated its capability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effective inhibition against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Preliminary results indicate IC50 values in the range of 1030μM10-30\,\mu M, suggesting moderate potency against these cancer types .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated an MIC of 4 μg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections.
  • Anticancer Research : Another investigation focused on the compound's effects on MCF-7 cell lines, revealing significant reductions in cell viability at concentrations above 20μM20\,\mu M. The study suggested that the mechanism may involve apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds within its class, such as:

  • 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide
  • 2-Amino-N-isopropyl-N-(2-nitro-benzyl)-acetamide

These compounds exhibit varying degrees of biological activity due to differences in their functional groups and molecular structure. For example, while both share an isopropyl group, variations in nitro substitution significantly impact their pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis is typically required, starting with substituted aromatic precursors. For example, derivatives of nitrobenzyl groups can be functionalized via nucleophilic substitution or reductive amination. A plausible route involves reacting 3-nitrobenzyl chloride with isopropylamine to form the secondary amine intermediate, followed by acetylation using chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires controlling stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Impurity profiles should be monitored via HPLC or TLC.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group at C3 of benzyl, isopropyl methyl signals at δ 1.0–1.5 ppm, and acetamide carbonyl at ~δ 170 ppm) .
  • IR : Key peaks include N-H stretching (3300–3500 cm⁻¹ for amine and amide) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 306.15 g/mol) and fragmentation patterns .

Q. How does the nitro group at the benzyl position influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity but may reduce stability in alkaline conditions due to potential hydrolysis of the acetamide moiety. Stability studies should involve:

  • Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours, followed by LC-MS analysis to identify degradation products (e.g., free amine or nitrobenzoic acid derivatives) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key parameters:

  • Frontier Molecular Orbitals (FMOs) : Identify sites with high electrophilicity (e.g., benzyl carbon adjacent to nitro group) .
  • Solvent Effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMSO) that stabilize intermediates .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved experimentally?

  • Methodological Answer :

  • Phase Solubility Studies : Measure solubility in ethanol, DMSO, and hexane using UV-Vis spectroscopy (λmax ~270 nm for nitro-aromatic absorbance) .
  • Hansen Solubility Parameters : Calculate HSPs to rationalize discrepancies (e.g., δd ≈ 18 MPa¹/² for dispersion forces in nonpolar solvents) .

Q. What strategies mitigate competing side reactions during N-alkylation of the acetamide moiety?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to prevent unwanted nucleophilic attack .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction selectivity in biphasic systems .

Q. How do steric effects from the isopropyl and benzyl groups influence binding affinity in biological assays?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare binding scores with truncated analogs lacking the isopropyl group .
  • SAR Studies : Synthesize analogs with bulkier substituents (e.g., tert-butyl) and assess IC₅₀ values in enzyme inhibition assays .

Data Contradiction Analysis

Q. How to address inconsistencies in reported bioactivity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Validation : Re-test the compound in standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (e.g., 10 µM, 48-hour exposure) .
  • Metabolic Stability Assays : Use liver microsomes to assess if differential CYP450 metabolism affects observed activity .

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